2-(2-Chloro-4-fluorophenyl)propanoic acid
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Overview
Description
2-(2-Chloro-4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)propanoic acid typically involves the reaction of 2-chloro-4-fluorophenol with propanoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenylpropanoic acids .
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)propanoic acid
- 2-(4-Fluorophenoxy)-2-methylpropanoic acid
- 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid
- 2-(2-Fluorophenoxy)benzoic acid
- 2-(2-Chloro-4-cinnamoyl-3-hydroxyphenyl)propanoic acid
Uniqueness
2-(2-Chloro-4-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The combination of these halogen atoms can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(11)4-8(7)10/h2-5H,1H3,(H,12,13) |
InChI Key |
FPBPEORXRHNREL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)C(=O)O |
Origin of Product |
United States |
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